molecular formula C12H14O4 B119311 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- CAS No. 146827-11-4

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-

Cat. No.: B119311
CAS No.: 146827-11-4
M. Wt: 222.24 g/mol
InChI Key: TYEJHZHKEZIBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- is a chemical compound of high interest in medicinal and organic chemistry research. The methoxymethoxy (MOM) group is a commonly used protecting group for alcohols in multi-step synthetic pathways, allowing for selective reactions to be carried out elsewhere on a complex molecule . Compounds featuring dihydro-benzene rings and methoxy substituents are frequently investigated as key intermediates or core structures for developing novel bioactive molecules with potential pharmacological activities. Research into similar structures has shown a wide range of applications, including serving as precursors for tubulin polymerization inhibitors targeted at the colchicine binding site in anticancer research , or as intermediates in the greener synthesis of chalcones, which are known for their antimicrobial and antiviral properties . This reagent is provided for laboratory research purposes to facilitate the discovery and development of new chemical entities. Researchers are encouraged to fully characterize the compound and determine its specific properties and mechanisms of action within their experimental systems. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-(methoxymethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-7-16-12-6-9-8(3-4-10(9)13)5-11(12)15-2/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJHZHKEZIBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C2CCC(=O)C2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597466
Record name 5-Methoxy-6-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146827-11-4
Record name 5-Methoxy-6-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydro 5 Methoxy 6 Methoxymethoxy Frameworks

Strategies for Constructing the 2,3-Dihydro Ring System

The creation of the 2,3-dihydro ring is the central challenge in synthesizing these frameworks. Key strategies include building the ring onto an existing aromatic precursor, reducing a fully aromatic heterocyclic system, or constructing the entire bicyclic system in a single cascade or cycloaddition reaction.

Intramolecular cyclization is a powerful strategy that involves forming one or more bonds to close a ring from a linear, functionalized aromatic precursor. The regioselectivity and efficiency of these reactions are often governed by the nature of the activating groups on the aromatic ring and the type of catalyst or reaction conditions employed.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a potent method for the synthesis of heterocyclic 2,3-dihydro frameworks. This reaction typically involves a precursor containing an aromatic ring activated by at least one strong electron-withdrawing group and a nucleophile tethered by a side chain. The nucleophile displaces a leaving group (commonly a halide) on the aromatic ring to form the new heterocyclic ring.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity and yields the cyclized product. For the synthesis of frameworks like 2,3-dihydro-5-methoxy-6-(methoxymethoxy)benzofuran, a typical precursor would be an ortho-halophenol derivative where the phenolic oxygen acts as the internal nucleophile. The presence of activating groups, such as a nitro or carbonyl group, is often crucial for the reaction to proceed efficiently.

Table 1: Representative SNAr-Mediated Cyclization Conditions This table presents illustrative data based on established principles of SNAr reactions for analogous systems.

Precursor Base Solvent Temperature (°C) Product Yield (%)
2-Fluoro-4-nitro-anisole derivative with tethered alcohol K2CO3 DMF 80-100 Dihydrobenzofuran derivative 75-90
2-Chloro-5-nitropyridine derivative with tethered thiol Cs2CO3 DMSO 60-80 Dihydrothienopyridine derivative 80-95
2,4-Dinitrophenyl ether with tethered amine Et3N Acetonitrile 50-70 Dihydrobenzoxazine derivative 70-85

Lewis acids play a pivotal role in promoting intramolecular cyclizations by activating functional groups and enhancing the electrophilicity of the aromatic ring or a tethered side chain. This strategy is widely used to construct both carbocyclic and heterocyclic 2,3-dihydro systems. For instance, Lewis acids like FeCl₃ can facilitate the one-pot oxidative coupling of hydroquinones with olefins to generate 2,3-dihydrobenzofuran scaffolds. researchgate.net

In this approach, the hydroquinone is first oxidized to the corresponding reactive benzoquinone. The Lewis acid then activates a carbonyl group of the benzoquinone, promoting a conjugate addition by the olefin. The resulting intermediate, often a benzylic cation, undergoes a subsequent intramolecular cyclization to furnish the dihydrobenzofuran ring. researchgate.net This method is advantageous as it builds complexity rapidly from simple starting materials. Other Lewis acids, such as InCl₃·4H₂O or ZnCl₂, are effective in mediating the intramolecular cyclization of chalcone derivatives to yield products bearing tertiary alcohols with high diastereoselectivity. researchgate.net

Table 2: Lewis Acid-Catalyzed Cyclization of a Hydroquinone Derivative Data adapted from analogous systems reported in the literature. researchgate.net

Hydroquinone Substrate Olefin Lewis Acid Oxidant Solvent Product Yield (%)
2-Acetyl-hydroquinone Styrene FeCl₃ DDQ CH₂Cl₂ 2-Phenyl-5-hydroxy-6-acetyl-2,3-dihydrobenzofuran 85
2-Carbomethoxy-hydroquinone α-Methylstyrene FeCl₃ DDQ CH₂Cl₂ 2-Methyl-2-phenyl-5-hydroxy-6-carbomethoxy-2,3-dihydrobenzofuran 78
2-Cyano-hydroquinone 4-Methoxystyrene BF₃·OEt₂ DDQ Dioxane 2-(4-Methoxyphenyl)-5-hydroxy-6-cyano-2,3-dihydrobenzofuran 81

Condensation and annulation reactions provide powerful and convergent strategies for constructing fused ring systems. The Hauser-Kraus annulation, a tandem Michael addition-Dieckmann condensation sequence, is particularly effective for synthesizing naphthalene hydroquinones from phthalide anions and α,β-unsaturated carbonyl compounds. chem-station.com While this reaction typically yields a fully aromatic ring, the resulting quinone products are valuable intermediates that can be subsequently reduced to the desired 2,3-dihydro frameworks.

The mechanism begins with the deprotonation of a substituted phthalide to form a stabilized anion. This anion then acts as a Michael donor, adding to an α,β-unsaturated acceptor. The resulting enolate intermediate undergoes an intramolecular Dieckmann condensation to form a bicyclic system, which then aromatizes via elimination to produce the substituted naphthoquinone or hydroquinone derivative. chem-station.comyoutube.com The choice of substituents on the phthalide and the Michael acceptor allows for precise control over the final substitution pattern.

The selective reduction of a fully aromatic heterocyclic ring is a direct and efficient method for accessing 2,3-dihydro frameworks. Catalytic hydrogenation is the most common technique, but its success hinges on the catalyst's ability to selectively reduce the heterocyclic ring without over-reducing the adjoining carbocyclic ring.

Recent advancements have led to highly selective catalyst systems. For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have proven effective for the selective hydrogenation of benzofuran (B130515) derivatives to 2,3-dihydrobenzofurans. rwth-aachen.de This system brings the metal catalyst and Lewis acid sites into close proximity, which is believed to be key to activating the O-containing ring for hydrogenation while leaving the benzene (B151609) ring intact. rwth-aachen.de This method offers high activity, selectivity, and stability, making it suitable for a variety of substituted benzofurans. rwth-aachen.de

Table 3: Selective Hydrogenation of Benzofuran Derivatives Data based on findings for Ru@SILP-LA catalyzed reactions. rwth-aachen.de

Substrate Catalyst H₂ Pressure (bar) Temperature (°C) Solvent Product Conversion (%) Selectivity (%)
Benzofuran Ru@SILP-[ZnCl₄]²⁻ 30 100 Dodecane 2,3-Dihydrobenzofuran >99 >99
7-Methylbenzofuran Ru@SILP-[ZnCl₄]²⁻ 30 100 Dodecane 7-Methyl-2,3-dihydrobenzofuran >99 >99
5-Methoxybenzofuran Ru@SILP-[ZnCl₄]²⁻ 30 100 Dodecane 5-Methoxy-2,3-dihydrobenzofuran >99 98

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful reactions in organic synthesis for forming six-membered rings with high regio- and stereocontrol. nih.gov This strategy can be employed to construct the 2,3-dihydroaromatic core in a single step. To synthesize frameworks with the desired 5-methoxy-6-(methoxymethoxy) pattern, one could envision a reaction between a diene bearing these substituents and a suitable dienophile.

Electron-rich dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are highly reactive in Diels-Alder reactions and can provide access to highly functionalized cyclohexenone derivatives after hydrolysis of the initial cycloadduct. wikipedia.org By starting with a more complex, appropriately substituted diene, it is possible to construct the target framework directly. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diene and the dienophile, allowing for predictable outcomes. beilstein-journals.org

Table 4: Illustrative Diels-Alder Reactions for Substituted Cyclohexene Synthesis This table presents hypothetical examples based on known reactivity patterns of substituted dienes.

Diene Dienophile Catalyst/Conditions Expected Major Regioisomer
1-Methoxy-2-(methoxymethoxy)-1,3-butadiene Methyl acrylate Thermal (110 °C) 4-Methoxy-5-(methoxymethoxy)-3-carbomethoxy-cyclohexene
Danishefsky's diene Acrolein ZnCl₂ (Lewis Acid) 2-Methoxy-4-formyl-cyclohexenone (after hydrolysis)
1,2-Dialkoxy-1,3-butadiene Maleic anhydride Thermal (80 °C) Fused bicyclic anhydride with alkoxy substituents

Intramolecular Cyclization Reactions Involving Aromatic Precursors

Regioselective Introduction of Methoxy (B1213986) and Methoxymethoxy Groups

The regioselective placement of methoxy and methoxymethoxy groups on an aromatic ring is a fundamental challenge in the synthesis of 2,3-dihydro-5-methoxy-6-(methoxymethoxy) compounds. Several powerful techniques have been developed to achieve this control, including directed ortho-metalation, controlled electrophilic aromatic substitution, and post-cyclization functionalization.

Directed Ortho-Metalation (DoM) Strategies for Functionalized Phenolic Methoxymethoxy Ethers

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. baranlab.orgwikipedia.org The methoxy and methoxymethoxy groups are effective DMGs, capable of directing lithiation to the adjacent ortho position. wikipedia.org

In the context of synthesizing 2,3-dihydro-5-methoxy-6-(methoxymethoxy) frameworks, a methoxymethoxy-protected phenol (B47542) can be subjected to DoM to introduce a substituent at a specific position. The process involves the coordination of an organolithium reagent, such as n-butyllithium, to the oxygen atom of the methoxymethoxy group. This proximity effect facilitates the removal of a proton from the adjacent carbon atom on the aromatic ring, generating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position with high regioselectivity.

Table 1: Common Electrophiles Used in Directed ortho-Metalation (DoM)

Electrophile Functional Group Introduced
DMF (Dimethylformamide) -CHO (Formyl)
CO2 (Carbon dioxide) -COOH (Carboxyl)
I2 (Iodine) -I (Iodo)
MeI (Methyl iodide) -CH3 (Methyl)
RCHO (Aldehydes) -CH(OH)R (Secondary alcohol)

This strategy is particularly advantageous as it often avoids the formation of isomeric mixtures that can result from classical electrophilic aromatic substitution reactions. wikipedia.org However, challenges can arise with aromatic compounds bearing multiple oxygen substituents, where unintended proton transfer from a neighboring group might quench the aryllithium species. nih.gov

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.org The regiochemical outcome of EAS reactions is governed by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orglkouniv.ac.in Both methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.org

In a substrate containing both a methoxy and a methoxymethoxy group, the directing effects of both groups must be considered. The position of electrophilic attack will be determined by the combined influence of these groups, as well as any steric hindrance. Generally, the positions ortho and para to these activating groups are the most nucleophilic and therefore the most reactive towards electrophiles. lkouniv.ac.in The formation of a stable carbocation intermediate, known as an arenium ion, is a key factor in determining the regioselectivity. masterorganicchemistry.com The rate-determining step of the reaction is the attack of the aromatic ring on the electrophile, leading to the disruption of aromaticity. masterorganicchemistry.com

The choice of electrophile and reaction conditions can also be tuned to favor a particular regioisomer. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Post-Cyclization Functionalization and Derivatization Techniques

Once the core 2,3-dihydrobenzofuran ring system is established, further functionalization can be achieved through a variety of derivatization techniques. These post-cyclization modifications allow for the introduction of additional chemical diversity into the molecule. One approach involves the oxidative coupling of hydroquinone derivatives with olefins to form dihydrobenzofurans. jst.go.jp The resulting dihydrobenzofuran can then be subjected to further reactions.

Another powerful strategy for post-cyclization functionalization is transition metal-catalyzed C-H activation. For example, ruthenium-catalyzed C-H alkenylation and aerobic annulation can be used to synthesize functionalized diarylbenzofurans. rsc.org These methods offer a high degree of regioselectivity and functional group tolerance. The initially synthesized dihydrobenzofuran can possess functional groups that can be manipulated in subsequent steps. For instance, a carboxylic acid group can be converted into an amide, ester, or other functional groups. Similarly, a halogen atom can be used as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Protecting Group Chemistry in the Synthesis of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy) Derivatives

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex organic molecules. It allows for the temporary masking of reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence.

Installation of the Methoxymethoxy (MEM) Protecting Group

The methoxymethoxy (MOM) or methoxyethoxymethyl (MEM) group is a commonly used protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions and its relatively straightforward installation and removal. wikipedia.org The MEM group is typically introduced by reacting the alcohol or phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org

However, due to the carcinogenic nature of chloromethyl methyl ether, alternative, safer reagents have been developed. google.com One such alternative is the use of dimethoxymethane (B151124) in the presence of an acid catalyst, such as p-toluenesulfonic acid. google.com Another mild and effective method involves the use of methoxymethyl-2-pyridylsulfide in conjunction with silver triflate (AgOTf) and sodium acetate (NaOAc). acs.org This method is suitable for a wide range of alcohols and phenols, including acid-sensitive substrates. acs.org Methoxymethyl acetate in the presence of a Lewis acid like zinc chloride has also been reported as a useful reagent for the protection of phenols.

Table 2: Reagents for the Installation of the Methoxymethoxy (MEM) Group

Reagent Base/Catalyst Conditions
Methoxymethyl chloride (MOM-Cl) N,N-Diisopropylethylamine (DIPEA) Dichloromethane
Dimethoxymethane p-Toluenesulfonic acid Reflux with molecular sieves
Methoxymethyl-2-pyridylsulfide Silver triflate (AgOTf), Sodium acetate (NaOAc) Tetrahydrofuran (THF)

Orthogonal Protection Strategies for Differentiated Phenolic Hydroxyl Groups

In molecules containing multiple hydroxyl groups, it is often necessary to differentiate between them to achieve selective reactions at specific sites. This is accomplished using an orthogonal protection strategy, which employs protecting groups that can be removed under different, non-interfering conditions. bham.ac.ukjocpr.com For instance, in a molecule with two phenolic hydroxyl groups, one could be protected as a methoxymethoxy (MEM) ether, while the other is protected with a different group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.

The MEM group is typically cleaved under acidic conditions. wikipedia.org In contrast, a TBDMS group is labile to fluoride ions (e.g., TBAF), and a benzyl group is commonly removed by hydrogenolysis. This orthogonality allows for the selective deprotection of one hydroxyl group while the other remains protected, enabling site-specific modification of the molecule. jocpr.com The choice of protecting groups is crucial and must be carefully planned based on the reaction conditions that will be employed in the subsequent synthetic steps. bham.ac.uk

Table 3: Examples of Orthogonal Protecting Groups for Phenolic Hydroxyls

Protecting Group Installation Conditions Deprotection Conditions Orthogonal to MEM
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole TBAF Yes
Benzyl (Bn) BnBr, K2CO3 H2, Pd/C Yes

This strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the 2,3-dihydro-5-methoxy-6-(methoxymethoxy) framework, particularly when further transformations are required at specific positions.

Chemical Reactivity and Mechanistic Aspects of 2,3 Dihydro 5 Methoxy 6 Methoxymethoxy Compounds

Reactions Involving the Dihydro Ring System

The 2,3-dihydroindole, or indoline (B122111), core is a key structural feature that governs a range of chemical transformations. Its reactions are distinct from those of the fully aromatic indole (B1671886).

Oxidative Transformations to Aromatic Systems

The 2,3-dihydroindole scaffold can be readily oxidized to the corresponding aromatic indole. This transformation is a common strategy in organic synthesis to introduce the indole nucleus at a late stage. While specific studies on 2,3-dihydro-5-methoxy-6-(methoxymethoxy)indole are not prevalent, the oxidation of substituted indolines is a well-established reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Commonly used oxidants include manganese dioxide (MnO2), which is a mild and selective reagent for the dehydrogenation of indolines. Other reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor are also effective. The reaction mechanism generally involves the removal of two hydrogen atoms from the 2- and 3-positions of the indoline ring, leading to the formation of the thermodynamically more stable aromatic indole system.

Ring-Opening and Rearrangement Processes

The dihydro ring system of indoline derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For instance, studies on related spiroindoline systems have demonstrated that protonation can induce a ring-opening of the indoline moiety. nih.gov In these cases, the presence of an acid can trigger the cleavage of the C2-N1 bond, leading to the formation of larger, indole-annulated lactams. nih.gov

While direct evidence for the ring-opening of 2,3-dihydro-5-methoxy-6-(methoxymethoxy)indole is limited, it is conceivable that under acidic conditions, similar transformations could be initiated. The electron-donating methoxy (B1213986) and methoxymethoxy groups would likely influence the stability of any cationic intermediates formed during such a process.

Nucleophilic and Electrophilic Reactions on the Dihydro Moiety

The dihydro-pyrrole portion of the indoline ring exhibits reactivity that is distinct from the aromatic part of the molecule. The nitrogen atom at the 1-position is nucleophilic and can participate in reactions with electrophiles. For instance, acylation or alkylation of the indoline nitrogen is a common transformation.

Electrophilic aromatic substitution reactions typically occur on the benzene (B151609) ring, with the positions of substitution being directed by the existing methoxy and methoxymethoxy groups. Methoxy-activated indoles are known to be highly susceptible to electrophilic attack. chim.it In the case of 2,3-dihydro-5-methoxy-6-(methoxymethoxy)indole, the electron-donating nature of these groups would activate the aromatic ring towards electrophiles, with substitution likely occurring at the C4 and C7 positions.

Transformations of the Methoxy and Methoxymethoxy Functional Groups

The methoxy and methoxymethoxy groups are key functional handles that can be manipulated under various reaction conditions.

Stability and Reactivity Profiles of the Methoxymethoxy Group under Various Conditions

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its relative stability under a range of conditions. wikipedia.org It is generally stable to basic and nucleophilic reagents, as well as to many reducing and oxidizing agents. organic-chemistry.org This stability allows for chemical modifications at other parts of the molecule without affecting the MOM-protected hydroxyl group.

However, the MOM ether can be cleaved under acidic conditions, which is the basis for its use as a protecting group. wikipedia.org The stability of the MOM group is also influenced by the nature of the substrate. For example, methods have been developed for the selective deprotection of phenolic MOM ethers. organic-chemistry.org

Influence of Acidic and Basic Media on Methoxymethoxy Ethers

The stability of the methoxymethoxy ether is highly dependent on the pH of the medium.

Acidic Conditions: MOM ethers are readily cleaved under acidic conditions. wikipedia.org The mechanism of cleavage involves the protonation of one of the oxygen atoms of the MOM group, followed by the elimination of formaldehyde (B43269) and methanol. A variety of acidic reagents can be used for the deprotection of MOM ethers, including Brønsted acids such as hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids like zinc bromide (ZnBr2). wikipedia.orgresearchgate.net The rate of cleavage can be influenced by the specific acid used and the reaction conditions, such as temperature and solvent.

Basic Conditions: In contrast to their lability in acidic media, MOM ethers are generally stable under basic conditions. organic-chemistry.org This stability makes them valuable protecting groups in reactions that employ strong bases, such as organometallic reagents or metal hydrides. This orthogonal stability allows for selective deprotection of other protecting groups in the presence of a MOM ether.

Below is a table summarizing the stability of the MOM group under different conditions:

ConditionReagent ExampleStability of MOM Ether
Acidic HCl, H2SO4, Lewis Acids (e.g., ZnBr2)Labile (Cleaved)
Basic NaOH, KOH, NaHStable
Nucleophilic Grignard reagents, OrganolithiumsStable
Oxidative MnO2, PCCGenerally Stable
Reductive NaBH4, LiAlH4Stable

Information regarding "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" is not available in the searched resources.

Extensive searches for the chemical compound "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" and its derivatives have yielded no specific information regarding its chemical reactivity, mechanistic aspects, or synthetic studies. The search included scholarly articles, academic papers, and chemical databases.

This lack of information suggests that the compound, as named, may not be a well-documented or extensively studied substance in publicly available scientific literature. It is possible that this chemical is a novel compound, a very specific synthetic intermediate that is not individually characterized in publications, or is referred to under a different, more complex nomenclature.

Due to the absence of any data on "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-", it is not possible to generate the requested article on its chemical reactivity and mechanistic aspects as outlined. The specific details required for the sections on substituent effects, reaction pathways, kinetic studies, and stereochemical control are not available in the searched resources.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis: Proton Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of a compound containing the 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- moiety is expected to exhibit characteristic signals corresponding to each proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Protons of the methoxy (B1213986) (-OCH₃) group typically appear as a sharp singlet in the range of δ 3.5-4.0 ppm. The methoxymethyl (MOM) ether group (-OCH₂OCH₃) will show two distinct signals: a singlet for the terminal methyl protons around δ 3.4-3.6 ppm and a singlet for the methylene (B1212753) protons (-OCH₂O-) between δ 4.8 and 5.2 ppm.

The protons on the dihydropyran or related heterocyclic ring at positions 2 and 3 will present as multiplets, with their chemical shifts and coupling patterns being highly dependent on the substitution and stereochemistry. For a generic 2,3-dihydro system, the protons at C-2 and C-3 would likely resonate in the aliphatic region of the spectrum.

Aromatic protons, if present on a fused ring system, will appear in the downfield region (δ 6.5-8.0 ppm), with their multiplicity and coupling constants (J) providing information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative Structure

Protons Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ 3.8 s
-OCH₂OCH₃ 5.0 s
-OCH₂OCH₃ 3.5 s
Aromatic-H 6.8 - 7.5 m
Dihydro-H at C-2 2.5 - 3.0 m
Dihydro-H at C-3 2.0 - 2.5 m

Note: These are generalized predictions and can vary based on the specific molecular structure and solvent used.

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For a "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" containing compound, the carbon of the methoxy group is expected around δ 55-60 ppm. The methoxymethyl group will show two signals: the methylene carbon (-OCH₂O-) at approximately δ 90-95 ppm and the methyl carbon (-OCH₂OCH₃) around δ 55-60 ppm. spectrabase.com Carbons of the dihydro portion of the ring system will resonate in the aliphatic region, while aromatic carbons will appear in the δ 100-160 ppm range. The carbon attached to the oxygen of the methoxy group and the carbon bearing the methoxymethoxy group will be shifted further downfield due to the deshielding effect of the oxygen atoms. In related structures like 5-methoxyindole, the carbon bearing the methoxy group appears around δ 154 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (ppm)
-OCH₃ 55 - 60
-OCH₂OCH₃ 90 - 95
-OCH₂OCH₃ 55 - 60
Aromatic C 100 - 160
Aromatic C-O 150 - 160
Dihydro C-2 20 - 40
Dihydro C-3 20 - 40

Note: Chemical shifts are approximate and depend on the full molecular structure.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Connectivity and Regiochemistry

To establish unambiguous assignments and determine the connectivity of atoms, advanced NMR techniques are employed. ipb.pt

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to trace the connectivity within spin systems, such as the protons on the dihydro ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular framework, including the placement of substituents on the aromatic ring. ipb.pt

¹⁵N NMR: For derivatives containing nitrogen atoms, ¹⁵N NMR can provide valuable information. ipb.pt The chemical shifts of nitrogen are sensitive to its hybridization and chemical environment. While not directly applicable to the core structure, it is a vital tool for nitrogen-containing analogues.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For a compound with the "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" scaffold, HRMS would confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for such compounds would include the loss of the methoxymethyl group (MOM) or the methoxy group. The cleavage of the dihydro ring can also produce characteristic fragment ions. For instance, in related compounds like 5-Methoxy-2-aminoindane, the mass spectral data is a key identifier. mzcloud.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

For a "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" derivative, the IR spectrum would be expected to show the following characteristic absorption bands:

C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ether linkages (methoxy and methoxymethyl groups).

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H stretching of aliphatic and aromatic groups.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within an aromatic ring.

C-H Bending: Vibrations for C-H bending in the aromatic ring can be observed in the fingerprint region (below 1000 cm⁻¹).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of 5-Methoxy-2-benzofuran-1(3H)-one has been determined with precision, and the bond lengths and angles are in good agreement with those observed in similar heterocyclic compounds. nih.gov The covalent bonds within the molecule, particularly within the benzofuran (B130515) core and the attached methoxy group, exhibit typical values.

Selected bond lengths for the non-hydrogen atoms are provided in the interactive table below.

Selected Bond Lengths (Å)
AtomsLength (Å)
O3—C51.3603 (18)
O3—C91.425 (2)
O1—C11.370 (3)
O2—C11.209 (2)
O1—C81.449 (2)
C7—C21.376 (2)

The bond angles within the molecule define its three-dimensional geometry. Key bond angles are detailed in the subsequent interactive table.

Selected Bond Angles (°)
AtomsAngle (°)
C5—O3—C9117.89 (13)
C1—O1—C8110.14 (14)
O2—C1—O1120.33 (19)
O2—C1—C2130.4 (2)
O1—C1—C2109.24 (16)

Dihedral angles are crucial for understanding the conformation of the molecule. The near-planar nature of the 5-Methoxy-2-benzofuran-1(3H)-one molecule is reflected in the dihedral angles around the fused ring system.

Conformational Analysis in the Crystalline State

In the crystalline state, the 5-Methoxy-2-benzofuran-1(3H)-one molecule is almost entirely planar. nih.gov The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the least-squares plane is a mere 0.010 (2) Å, indicating a very flat molecular skeleton. nih.gov This planarity suggests significant delocalization of electrons across the fused ring system.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal structure of 5-Methoxy-2-benzofuran-1(3H)-one is stabilized by a network of weak intermolecular interactions. Specifically, C—H···O hydrogen bonds are the primary forces governing the crystal packing. nih.gov

These hydrogen bonds link adjacent molecules, forming chains that propagate along the ac plane of the crystal lattice. nih.gov Further C—H···O interactions extend these chains into a two-dimensional network, creating a layered structure. nih.govnih.gov The key hydrogen bonding interactions are summarized in the table below.

Hydrogen Bond Geometry (Å, °)
D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C6—H6···O10.932.583.401 (2)148
C8—H8A···O20.972.603.551 (3)166

Theoretical and Computational Studies of 2,3 Dihydro 5 Methoxy 6 Methoxymethoxy Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published data is available for the application of quantum chemical calculations to the 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- system.

Density Functional Theory (DFT) Applications for Geometric Optimization and Energy Calculations

There are no specific DFT studies on the geometric optimization and energy calculations of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- derivatives to report.

Ab Initio Methods for Spectroscopic Parameter Prediction

No research has been found that applies ab initio methods for the prediction of spectroscopic parameters for this compound.

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

An analysis of the frontier molecular orbitals (HOMO-LUMO) and electrostatic potentials for the 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- system is not available in the current scientific literature.

Molecular Dynamics and Conformational Analysis

There is no available research on the molecular dynamics and conformational analysis of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- systems.

Simulation of Conformational Preferences and Energy Landscapes

No simulations of the conformational preferences or energy landscapes for this specific molecule have been published.

Influence of Solvent Effects on Conformation and Reactivity

The influence of solvent effects on the conformation and reactivity of 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- has not been a subject of published computational studies.

Computational Approaches to Mechanistic Insights

Transition State Localization and Reaction Pathway Mapping

There is currently no available research in the public domain that details the localization of transition states or the mapping of reaction pathways for chemical transformations involving the 2,3-dihydro-5-methoxy-6-(methoxymethoxy)- framework. Such studies are crucial for understanding the kinetics and thermodynamics of a reaction, providing a step-by-step energy profile from reactants to products. The process typically involves high-level quantum mechanical calculations to identify the geometry and energy of the highest point on the reaction coordinate, which is the transition state.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Similarly, specific computational predictions of regio- and stereoselectivity for reactions involving 2,3-dihydro-5-methoxy-6-(methoxymethoxy)- are not documented in the reviewed literature. For related systems, computational methods like Density Functional Theory (DFT) have been successfully employed to predict where a chemical reaction is most likely to occur on a molecule (regioselectivity) and which spatial arrangement of atoms will be favored in the product (stereoselectivity). These predictions are often based on the calculated energies of possible intermediates or transition states. beilstein-journals.org

Computational Analysis of Substituent Effects on Chemical Properties

While the methoxy (B1213986) and methoxymethoxy groups are common in organic chemistry, a detailed computational analysis of their combined electronic and steric effects specifically on the 2,3-dihydroaromatic system is not available. Generally, the methoxy group is known to be an electron-donating group through resonance, which can influence the reactivity and properties of an aromatic ring. Computational studies on other methoxy-substituted compounds have quantified these effects. mdpi.com However, without specific calculations for 2,3-dihydro-5-methoxy-6-(methoxymethoxy)-, any discussion would remain general and not specific to this compound.

Advanced Applications in Organic Synthesis and Methodology Development

Strategic Use as Key Intermediates and Building Blocks in Multistep Synthesis

The methoxymethyl (MOM) ether, a key feature of the title compound, is one of the most versatile and commonly employed protecting groups for alcohols and phenols in multistep organic synthesis. fiveable.metotal-synthesis.comchemistrytalk.org Its primary function is to mask the reactivity of a hydroxyl group, preventing it from engaging in unwanted side reactions while chemical transformations are carried out on other parts of the molecule. fiveable.menumberanalytics.com This strategic protection is crucial for the efficiency and successful outcome of complex synthetic sequences. fiveable.me

The MOM group is typically introduced by reacting an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.com Alternatively, it can be formed using dimethoxymethane (B151124) under acidic conditions. total-synthesis.com The resulting MOM ether forms a stable acetal (B89532) that is robust under a wide range of reaction conditions, including those involving nucleophiles, bases, and most electrophiles. total-synthesis.comchemistrytalk.org

A key advantage of the MOM group is its susceptibility to cleavage under specific and mild acidic conditions, which regenerates the original hydroxyl group without affecting other sensitive functionalities in the molecule. fiveable.metotal-synthesis.com This process, known as deprotection, is often achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. total-synthesis.com The ability to selectively add and remove the MOM group in high yield makes intermediates containing this moiety, such as those based on the "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" scaffold, highly valuable building blocks for constructing complex molecular architectures. numberanalytics.com

Exploration of the Methoxymethoxy Group as a Stereodirecting or Chelation-Assisting Group

Beyond its role as a simple protecting group, the oxygen-rich methoxymethoxy (MOM) functionality, often in concert with an adjacent methoxy (B1213986) group, has the potential to influence the stereochemical outcome of reactions at nearby centers. Ether oxygen atoms can act as Lewis basic sites, capable of coordinating to metal centers in reagents or catalysts. This coordination can lock the conformation of the substrate, leading to a directed, stereoselective reaction.

In chelation-assisted catalysis, a functional group on a substrate coordinates to a metal catalyst, delivering the reactive part of the catalyst to a specific face of the molecule. This can lead to high levels of stereocontrol in processes like hydrogenation, cyclization, or addition reactions. While specific studies detailing the 6-(methoxymethoxy) group of the title compound as a stereodirecting or chelating auxiliary are not prominent, the principle is well-established for similar oxygenated functionalities. For instance, the binding of curcuminoids, which contain methoxy groups, to proteins has been shown to be influenced by the presence and position of these groups, suggesting their role in directing intermolecular interactions. plos.org The strategic placement of Lewis basic ether groups is a common strategy in asymmetric synthesis to achieve high levels of stereocontrol.

Development of Novel Synthetic Reagents and Catalysts Featuring the Methoxymethoxy Motif

The incorporation of specific functional motifs into reagents and catalysts is a powerful strategy for developing new and more efficient synthetic methods. nih.gov Bifunctional reagents and catalysts, which possess two distinct reactive or coordinating sites, can enable novel reaction pathways and improve selectivity. nih.gov Catalysis, in general, is fundamental to organic chemistry, providing precise control over reaction rates and selectivity. mdpi.com

While reagents or catalysts explicitly built upon the "2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-" scaffold are not widely reported, the functional groups present are relevant to catalyst design. For example, the electronic properties of ligands in a metal catalyst are critical to its activity. The introduction of electron-donating groups, such as methoxy groups, into phosphonium (B103445) salt catalysts has been shown to enhance their reactivity for carbon dioxide fixation. researchgate.net This suggests that a methoxymethoxy group could also be used to modulate the electronic character and, consequently, the catalytic activity of novel reagents.

Furthermore, the development of organocatalysis has shown that small organic molecules can catalyze a wide array of chemical transformations. youtube.combeilstein-journals.org The structural and electronic features of the title compound could, in principle, be incorporated into larger systems to create new organocatalysts for specific applications. The field continues to expand, with ongoing efforts to create catalysts that are not only efficient and selective but also environmentally benign. mdpi.com

Contributions to the Synthesis of Complex Natural Product Scaffolds

The strategic use of intermediates containing methoxy and methoxymethoxy groups is a recurring theme in the total synthesis of complex natural products. These functional groups are often present in the natural target itself or are installed as protecting groups to facilitate key transformations. The syntheses of alkaloids like Galanthamine and Morphine provide classic examples.

Galanthamine , an acetylcholine (B1216132) esterase inhibitor used to treat Alzheimer's disease, features a complex tetracyclic core that includes a dibenzofuran (B1670420) moiety. pku.edu.cn Many of its syntheses rely on a key phenol (B47542) oxidative coupling reaction, where the substitution pattern on the aromatic rings is critical for controlling the regiochemistry of the cyclization. nih.govchim.it Protecting groups are essential to mask reactive phenols during the construction of the molecular framework.

Morphine and its related alkaloids are iconic targets in total synthesis due to their potent analgesic properties and challenging molecular architecture. wikipedia.orgbenthamscience.com Syntheses often involve numerous steps where selective protection of hydroxyl groups is paramount to avoid undesired side reactions. researchgate.netnih.gov

A more recent example is the total synthesis of (−)-Neocucurbol C , a diterpene with a highly complex polycyclic skeleton. acs.org In one reported synthesis, a methoxymethyl (MOM) protecting group was utilized to mask a hydroxyl group during a critical phase of the synthesis, being removed in a later step with lithium tetrafluoroborate (B81430) (LiBF₄) to reveal the free alcohol for the final transformations. acs.org

These examples highlight how building blocks containing methoxy and methoxymethoxy functionalities are instrumental in advancing the synthesis of medicinally relevant and structurally complex molecules.

Table 1: Application of Methoxy and Methoxymethoxy Groups in Natural Product Synthesis

Natural ProductKey Synthetic ChallengeRole of Methoxy/Methoxymethoxy GroupReference(s)
Galanthamine Construction of the tetracyclic core via oxidative phenol coupling.Precursor substitution patterns, including methoxy groups, direct the key cyclization step. pku.edu.cnnih.govchim.it
Morphine Alkaloids Management of multiple reactive functional groups over a long synthetic sequence.Hydroxyl groups are often protected (e.g., as methyl ethers) to direct reactivity and prevent side reactions. wikipedia.orgnih.gov
(−)-Neocucurbol C Assembly of a complex 6/6/5/5/6 polycyclic skeleton.The methoxymethyl (MOM) group was used to protect a hydroxyl functionality during key bond formations. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)- derivatives, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation, alkylation, or cyclization. For example, analogous compounds like Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) are synthesized via refluxing with methanol and sulfuric acid, followed by purification via column chromatography . Key intermediates may include methoxy-substituted aryl aldehydes or ketones, which require careful handling of moisture-sensitive reagents.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Analyze methoxy (δ ~3.3–3.8 ppm) and dihydrofuran ring protons (δ ~4.0–5.5 ppm) for splitting patterns and integration ratios .
  • HRMS : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values to verify molecular formulas. For example, HRMS data for C18H17NO3 showed a match between calculated (295.3) and experimental values .
  • Cross-Validation : Combine spectral data with elemental analysis (C, H, N) to resolve ambiguities .

Q. What safety protocols are critical when handling methoxy- and alkoxy-substituted intermediates?

  • Methodological Answer :

  • Ventilation : Use fume hoods for volatile reagents (e.g., β-Methoxyethoxymethyl chloride) to avoid inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats, especially when working with corrosive acids (e.g., H2SO4 in esterification) .
  • Storage : Store light-sensitive intermediates in amber vials below -20°C, as seen with 6-Methoxygramine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of methoxymethoxy-substituted heterocycles?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency. In analogous syntheses, zinc amalgam was critical for ketone reduction .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize reactive intermediates. For example, methanol was used for esterification under reflux .
  • Temperature Gradients : Perform kinetic studies at 50–100°C to identify optimal reaction rates while minimizing side products.

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Use software (e.g., Gaussian) to simulate NMR spectra and compare with experimental results. Adjust for solvent effects (e.g., CDCl3 vs. DMSO-d6) .
  • Dynamic Effects : Investigate conformational flexibility (e.g., rotamers in methoxymethoxy groups) that may cause deviations between theory and experiment .
  • Validation : Re-synthesize ambiguous compounds and re-analyze via 2D NMR (COSY, HSQC) to confirm assignments .

Q. What strategies are effective in resolving byproduct formation during methoxy-protection/deprotection steps?

  • Methodological Answer :

  • Protecting Group Alternatives : Compare methoxymethyl (MOM) vs. tert-butyldimethylsilyl (TBS) groups for stability under acidic/basic conditions .
  • Chromatographic Purity : Use preparative HPLC (≥98% purity criteria, as in SML1915 ) to isolate target compounds from methyl ether byproducts.
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect early-stage byproducts and adjust reaction quenching times .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or stability?

  • Methodological Answer :

  • Docking Studies : Screen virtual libraries of methoxy-substituted analogs against target proteins (e.g., enzymes) using AutoDock Vina .
  • QSAR Analysis : Correlate substituent positions (e.g., 5-methoxy vs. 6-methoxymethoxy) with logP, solubility, and metabolic stability .
  • Degradation Pathways : Simulate hydrolysis kinetics of methoxymethoxy groups under physiological pH using molecular dynamics .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in spectroscopic or chromatographic data?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Reduce dimensionality in NMR/HRMS datasets to identify outlier samples .
  • Repeatability Metrics : Calculate relative standard deviation (RSD) for triplicate HPLC runs (e.g., ±2% RSD for purity assays ).
  • Error Propagation : Quantify uncertainties in yield calculations due to weighing errors or solvent evaporation losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.